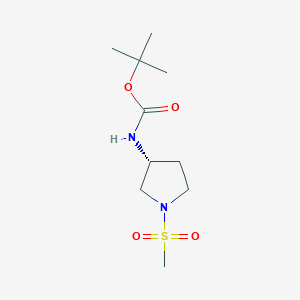
4,6-Dimethyl-1,2,3-triazine
説明
4,6-ジメチル-1,2,3-トリアジンは、トリアジンのクラスに属するヘテロ環式化合物です。トリアジンは、化学、生物学、産業などさまざまな分野で幅広い用途を持つ窒素含有ヘテロ環です。6員環に3つの窒素原子を含む、4,6-ジメチル-1,2,3-トリアジンのユニークな構造により、科学研究と産業応用において重要な化合物が生まれています。
2. 製法
合成経路と反応条件: 4,6-ジメチル-1,2,3-トリアジンの合成は、一般的に、適切な前駆体の環化を特定の条件下で行うことを含みます。 一般的な方法の1つは、4,6-ジメチル-1,2,3-トリアジンとシクロペンタノンピロリジンエナミンの反応であり、これは協奏的なディールス・アルダー環化付加反応であると予測されています 。 この反応は、溶媒効果を考慮したab initio SCF-MO計算方法を用いて行うことができます。
工業的生産方法: 4,6-ジメチル-1,2,3-トリアジンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。 マイクロ波支援、固相、金属ベースの反応は、トリアジンの合成において一般的です .
3. 化学反応解析
反応の種類: 4,6-ジメチル-1,2,3-トリアジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、一般的な還元剤を用いて、化合物の還元形を生成することができます。
置換: 求核置換反応は一般的であり、求核剤がトリアジン環の特定の基を置換します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ベンゾイルクロリドとの反応により、3-ジベンゾイルアミノ-5,6-ジメチル-1,2,4-トリアジンが生成されます .
4. 科学研究での応用
4,6-ジメチル-1,2,3-トリアジンは、科学研究において幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between this compound and cyclopentanone pyrrolidine enamine, which is predicted to be a concerted Diels–Alder cycloaddition . This reaction can be carried out using ab initio SCF-MO computational methods, taking into account solvent effects.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, solid-phase, and metal-based reactions are common in the synthesis of triazines .
化学反応の分析
Types of Reactions: 4,6-Dimethyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzoyl chloride in the presence of triethylamine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
科学的研究の応用
4,6-Dimethyl-1,2,3-triazine has a wide range of applications in scientific research:
作用機序
4,6-ジメチル-1,2,3-トリアジンの作用機序は、特定の分子標的や経路との相互作用を含みます。 トリアジン誘導体は、さまざまなシグナル伝達経路を阻害して細胞死を誘導することができ、そのため、がん治療の候補となっています 。 この化合物は、求核置換反応やその他の反応を起こす能力があり、さまざまな生体分子と相互作用し、さまざまな生物学的効果をもたらします。
類似化合物との比較
4,6-ジメチル-1,2,3-トリアジンは、以下のような他の類似化合物と比較することができます。
s-トリアジン (C3N3H3): 窒素含有量と安定性に優れ、s-トリアジンは高エネルギー材料に使用されています.
ヘプタジン (C6N7H3): この化合物は、特異な共役構造を持ち、高い生成熱と安定性のために、さまざまな用途で使用されています.
N,N-ジメチル-1,3,5-トリアジン-2,4,6-トリアミン: この化合物は、医薬品用途に使用され、類似の構造的特徴を持っています.
4,6-ジメチル-1,2,3-トリアジンのユニークな点は、その特定の置換パターンであり、これにより独自の化学的および生物学的特性が与えられ、研究および産業応用に適した貴重な化合物となります。
特性
IUPAC Name |
4,6-dimethyltriazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-3-5(2)7-8-6-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOZZGWFXRGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227959 | |
| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77202-09-6 | |
| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077202096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





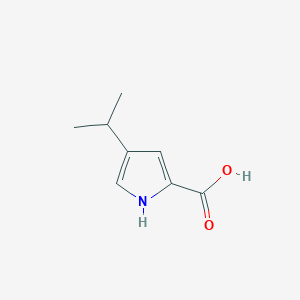
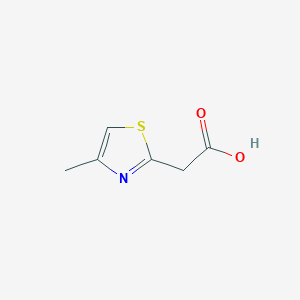
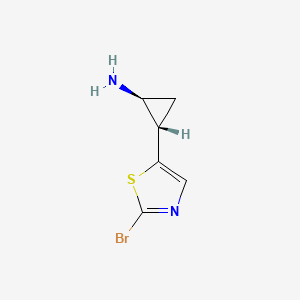

![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)

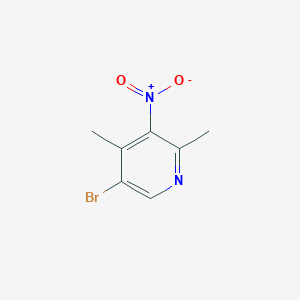

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
